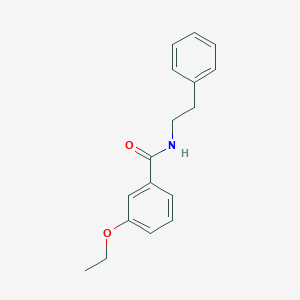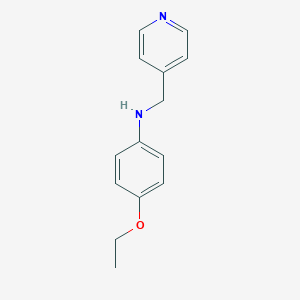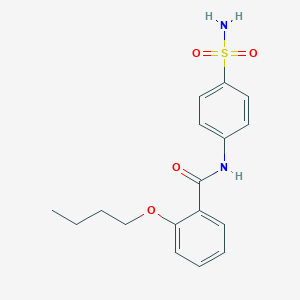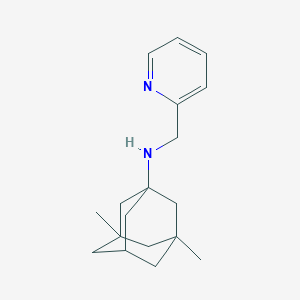![molecular formula C19H19ClN2O2S B499175 ({3-CHLORO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE](/img/structure/B499175.png)
({3-CHLORO-5-METHOXY-4-[(THIOPHEN-2-YL)METHOXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine: is a complex organic compound that features a unique combination of functional groups, including a chloro, methoxy, and thienylmethoxy group attached to a benzylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine typically involves multi-step organic reactions. One common approach is to start with the appropriate benzylamine derivative and introduce the chloro, methoxy, and thienylmethoxy groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters for Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy and thienylmethoxy groups can be oxidized under specific conditions to form corresponding aldehydes or ketones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the mechanisms of action of various biological pathways.
Medicine
In medicinal chemistry, 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-benzylamine
- 3-Methoxy-benzylamine
- [3-Chloro-4-methoxyaniline]
Uniqueness
What sets 3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzylamine apart from similar compounds is the presence of the thienylmethoxy group, which introduces additional electronic and steric effects. This unique feature can enhance the compound’s reactivity and specificity in various chemical and biological applications .
Properties
Molecular Formula |
C19H19ClN2O2S |
|---|---|
Molecular Weight |
374.9g/mol |
IUPAC Name |
N-[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C19H19ClN2O2S/c1-23-18-9-15(12-22-11-14-4-2-6-21-10-14)8-17(20)19(18)24-13-16-5-3-7-25-16/h2-10,22H,11-13H2,1H3 |
InChI Key |
UEGSAZIUMUIBNU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC3=CC=CS3 |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CN=CC=C2)Cl)OCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B499092.png)
![1-[3-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B499095.png)

![4-[4-(Allyloxy)anilino]-4-oxobutanoic acid](/img/structure/B499097.png)

![N-[4-(2-phenoxyethoxy)phenyl]nicotinamide](/img/structure/B499100.png)



![N-[2-(benzyloxy)benzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499109.png)
![N-[(4-phenylphenyl)methyl]cyclopropanamine](/img/structure/B499110.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499111.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499114.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B499115.png)
